6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, Mixture of diastereomers, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is known for its unique structure, which includes a benzopyran ring system fused with a nitrile group. It is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable aldehyde with a nitrile in the presence of a base to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile can be compared with other similar compounds, such as:
6-oxo-octahydro-1H-2-benzopyran-4a-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
6-oxo-octahydro-1H-2-benzopyran-4a-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
6-oxo-octahydro-1H-2-benzopyran-4a-methyl ester: Features a methyl ester group instead of a nitrile.
The uniqueness of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile lies in its specific functional groups and the resulting chemical properties .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-oxo-3,4,5,7,8,8a-hexahydro-1H-isochromene-4a-carbonitrile |
InChI |
InChI=1S/C10H13NO2/c11-7-10-3-4-13-6-8(10)1-2-9(12)5-10/h8H,1-6H2 |
InChI Key |
LSUSLSZODYGGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2(C1COCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.